molecular formula C15H15NO2 B12935159 Methyl 2-(m-tolylamino)benzoate

Methyl 2-(m-tolylamino)benzoate

Cat. No.: B12935159
M. Wt: 241.28 g/mol
InChI Key: ZYOHSIZNMBILAD-UHFFFAOYSA-N
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Description

Methyl 2-(m-tolylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group attached to the benzoic acid moiety, with an m-tolylamino substituent on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(m-tolylamino)benzoate typically involves the reaction of 2-chlorobenzoic acid with m-toluidine in the presence of a base such as potassium carbonate and a copper catalyst. The reaction is carried out in a solvent like 2-ethoxyethanol under reflux conditions . The resulting product is then purified using column chromatography with a petroleum ether/ethyl acetate mixture as the eluent .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(m-tolylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce halogens or nitro groups onto the aromatic ring .

Scientific Research Applications

Methyl 2-(m-tolylamino)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(m-tolylamino)benzoate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 5-Methyl-2-phenylamino-benzoic acid
  • 5-Methyl-2-(p-tolylamino)benzoic acid

Comparison: Methyl 2-(m-tolylamino)benzoate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different polymorphic forms and stability profiles, making it suitable for specific applications .

Properties

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

methyl 2-(3-methylanilino)benzoate

InChI

InChI=1S/C15H15NO2/c1-11-6-5-7-12(10-11)16-14-9-4-3-8-13(14)15(17)18-2/h3-10,16H,1-2H3

InChI Key

ZYOHSIZNMBILAD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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